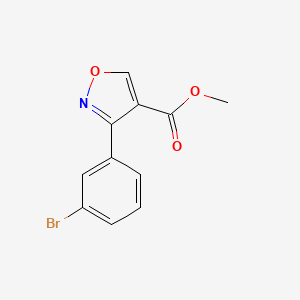

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-16-13-10(9)7-3-2-4-8(12)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKSPGJBGRSIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CON=C1C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357864 | |

| Record name | Methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267651-85-4 | |

| Record name | Methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3-bromophenyl)isoxazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes. The nitrile oxide can be generated in situ from the corresponding hydroximoyl chloride in the presence of a base. The reaction proceeds under mild conditions and typically yields the desired isoxazole derivative in good yields .

Another method involves the reaction of 3-bromobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to the isoxazole ring using a dehydrating agent such as phosphorus oxychloride. The resulting isoxazole is then esterified with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The isoxazole ring can be oxidized to form oxazole derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), base (sodium hydroxide, potassium carbonate), solvent (dimethylformamide, tetrahydrofuran), temperature (room temperature to reflux).

Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone, dichloromethane), temperature (room temperature to reflux).

Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvent (ether, tetrahydrofuran), temperature (0°C to room temperature).

Major Products Formed:

Substitution Reactions: Aniline derivatives, thiol-substituted derivatives, alkoxy-substituted derivatives.

Oxidation Reactions: Oxazole derivatives.

Reduction Reactions: Alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in treating inflammatory diseases and cancers. The compound's structure allows for modifications that enhance its biological activity. For instance, studies have identified it as a precursor for developing anti-inflammatory drugs targeting specific pathways involved in inflammation and tumor growth .

Biological Studies

Research has demonstrated that this compound can act as an enzyme inhibitor or receptor modulator. Its interaction with biological targets is facilitated by the presence of the bromine atom and the isoxazole ring, which are vital for binding and modulating the activity of these targets . Case studies indicate that derivatives of this compound exhibit potent activity against certain cancer cell lines, highlighting its potential in cancer therapy .

Materials Science

Development of Novel Materials

In materials science, this compound is utilized in creating materials with unique electronic and optical properties. Its chemical structure contributes to improved durability and resistance in polymer formulations, making it suitable for applications in coatings and advanced materials .

Polymer Science

The compound's versatility extends to polymer science, where it serves as a monomer or additive to enhance the properties of polymers. Research has shown that incorporating isoxazole derivatives into polymer matrices can improve thermal stability and mechanical strength .

Agricultural Chemistry

Agrochemical Formulations

this compound is also explored in agricultural chemistry for developing effective agrochemicals. Its derivatives have been investigated for pest control applications, providing solutions that minimize environmental impact while maintaining efficacy against pests .

Analytical Chemistry

Quality Control Applications

In analytical chemistry, this compound is employed in various techniques such as chromatography to separate and identify complex mixtures. Its unique chemical properties make it an effective standard for quality control in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of methyl 3-(3-bromophenyl)isoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The isoxazole ring can act as a bioisostere for other heterocycles, allowing it to mimic the biological activity of other compounds. The bromine atom can enhance the compound’s binding affinity to its target by forming halogen bonds or through hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural and functional differences between Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate and its closest analogs:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Position on the Phenyl Ring

- The 3-bromophenyl group in the target compound contrasts with the 4-bromophenyl isomer (CAS: 420805-61-4). Positional isomerism affects electronic properties; the 3-bromo derivative may exhibit distinct dipole moments and steric interactions compared to the 4-bromo analog .

Ester Group Variations

- Ethyl esters (e.g., Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate) increase hydrophobicity compared to methyl esters, influencing solubility and metabolic stability .

Functional Group Additions

- The hydroxymethyl group in Ethyl 3-[(4-bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate introduces hydrogen-bonding capability, which could enhance binding affinity in biological systems but may reduce stability under acidic conditions .

Isoxazole Ring Substitutions

Biological Activity

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an isoxazole ring, which contributes to its reactivity and biological activity. The bromine atom in the para position of the phenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Molecular Formula : CHBrNO

Molecular Weight : Approximately 312.12 g/mol

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

- Antiviral Activity : The compound has shown efficacy in inhibiting viral replication. Studies indicate that it may modulate immune responses, enhancing its potential as an antiviral agent.

- Anticancer Properties : It has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, it demonstrated significant activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC values indicating potent antiproliferative effects .

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the isoxazole ring are crucial for binding to these targets, leading to modulation of their activity. For instance, it has been noted to induce apoptosis in cancer cells by activating caspase pathways .

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Lines | IC Values | Reference |

|---|---|---|---|

| Antiviral | Various viral strains | Not specified | |

| Anticancer | MCF-7 (breast cancer) | ~15.63 µM | |

| MEL-8 (melanoma) | ~0.19 µM | ||

| HCT-116 (colon cancer) | ~0.48 µM |

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers treated MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed that the compound effectively induced apoptosis in a dose-dependent manner, with significant cleavage of PARP and caspase-3 observed at lower concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Table 2: Comparison with Related Isoxazole Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-(4-fluorophenyl)isoxazole-4-carboxylate | CHFNO | Contains fluorine; different reactivity profile |

| Methyl 5-methylisoxazole-4-carboxylic acid | CHNO | Lacks bromophenyl group; primarily acidic properties |

| Methyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid | CHClNO | Chlorine substituent alters biological activity |

Q & A

Q. What are the common synthetic routes for Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of nitrile oxides with alkynes to form the isoxazole core, followed by esterification. For example, 3-bromobenzonitrile can be converted to a nitrile oxide, which reacts with a methyl propiolate derivative to form the isoxazole ring. Reaction optimization includes:

- Temperature : Reflux in ethanol or acetonitrile (70–90°C) to ensure complete cyclization .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization to track intermediate formation .

- Catalysts : Use of triethylamine or DMAP to accelerate esterification .

Q. What analytical techniques are recommended for characterizing this compound's structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ester functionality. Coupling constants in H NMR distinguish isoxazole protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination, SHELX-based refinement is used to resolve electron density maps .

- TLC/HPLC : Purity assessment (>95%) via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR, MS, and X-ray data. For example, if H NMR suggests multiple conformers, single-crystal X-ray diffraction can confirm the dominant structure .

- Computational Chemistry : Density Functional Theory (DFT) calculations (e.g., Gaussian) predict NMR shifts or IR spectra for comparison with experimental data .

- Isotopic Labeling : Use N-labeled precursors to resolve ambiguities in nitrogen-containing heterocycles .

Q. What strategies optimize Suzuki-Miyaura coupling reactions for introducing aryl/alkyl substituents at the bromophenyl position?

- Methodological Answer :

- Catalyst System : Pd(PPh) or PdCl(dppf) with KCO in a 1:1 DMF/HO mixture at 80°C .

- Microwave Assistance : Reduces reaction time (20–30 minutes vs. 12 hours) while maintaining yields >85% .

- Protection of Reactive Groups : Temporarily protect the ester group with tert-butyl to prevent side reactions during coupling .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the bromophenyl group in bioactivity?

- Methodological Answer :

- Analog Synthesis : Replace bromine with Cl, F, or CF groups to assess electronic effects on target binding .

- In Vitro Assays : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions between the bromophenyl moiety and hydrophobic enzyme pockets .

Data Analysis and Validation

Q. How should researchers validate crystallographic data for this compound?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for least-squares refinement, ensuring R-factor < 0.05 and wR < 0.15. Check for residual electron density < 0.3 eÅ .

- PLATON Analysis : Verify torsional angles and intermolecular interactions (e.g., π-π stacking) to confirm packing stability .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO/LUMO energies (Gaussian 16) to identify reactive sites. Bromine’s σ* orbital (LUMO) often directs nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on transition-state stability using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.